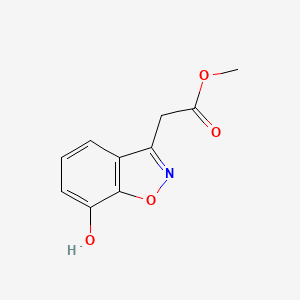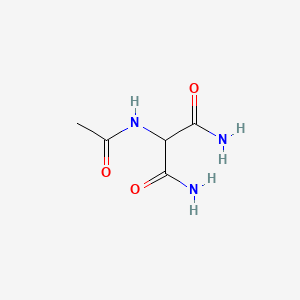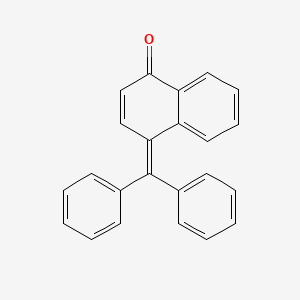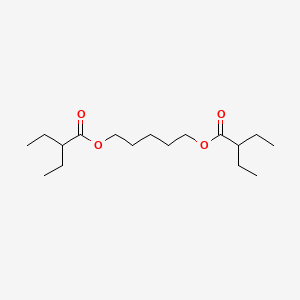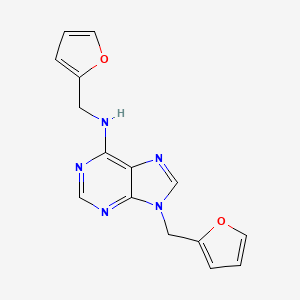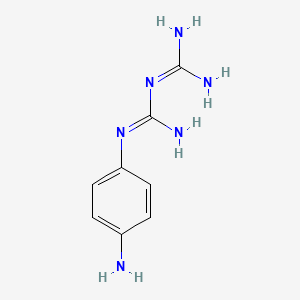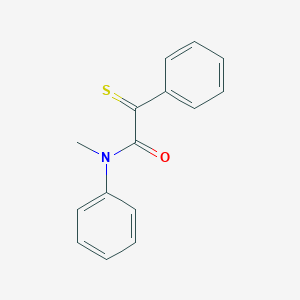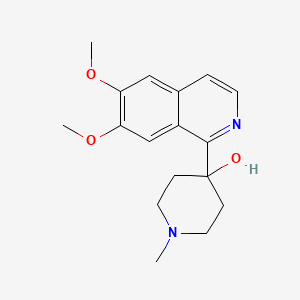
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a piperidine ring attached to an isoquinoline moiety, which is further substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyisoquinoline with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can vary depending on the specific protocol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Uniqueness
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol is unique due to its specific structural features, such as the combination of a piperidine ring with an isoquinoline moiety and methoxy substitutions.
Propiedades
Número CAS |
62370-82-5 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C17H22N2O3/c1-19-8-5-17(20,6-9-19)16-13-11-15(22-3)14(21-2)10-12(13)4-7-18-16/h4,7,10-11,20H,5-6,8-9H2,1-3H3 |
Clave InChI |
PNIQOGUDZYCIBR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=NC=CC3=CC(=C(C=C32)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


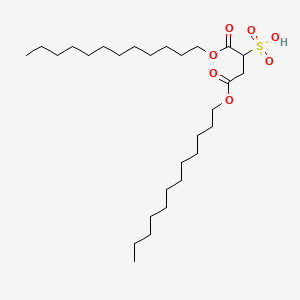
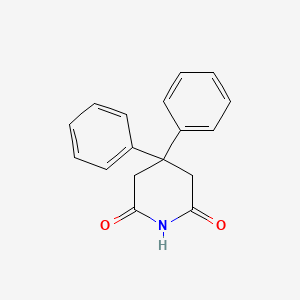
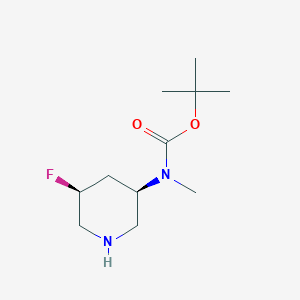
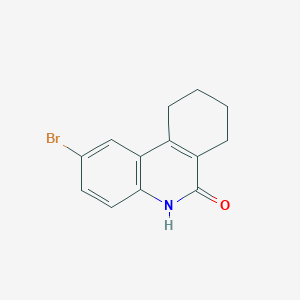
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
